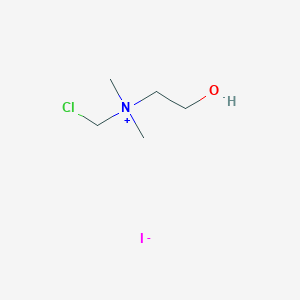

Chlorocholine iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINPJBYVGPVRG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CCl.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

early exploratory studies on chlorocholine iodide effects on cell division

An In-depth Technical Guide to the Early Exploratory Studies on Chlorocholine Chloride's Effects on Cell Division

Abstract

Chlorocholine chloride (CCC), a quaternary ammonium salt, was one of the first synthetic plant growth retardants discovered in the 1950s.[1] Its primary commercial application has been to reduce stem height in cereal crops to prevent lodging and in ornamental horticulture to produce more compact, robust plants.[2] Early exploratory studies sought to understand the cellular basis for this growth retardation, focusing on its potential influence on cell division and cell elongation. This technical guide synthesizes the findings from this foundational research, elucidating the primary mechanisms of action, detailing the experimental approaches used, and exploring the compound's differential effects across various biological systems, from higher plants to algae and animals. While the predominant effect in plants is the inhibition of cell elongation through the disruption of gibberellin biosynthesis, direct impacts on cell division have been observed, particularly in simpler eukaryotic systems.[3][4] This guide provides researchers and drug development professionals with a comprehensive overview of the historical context and core scientific principles underlying the cellular effects of chlorocholine chloride.

Introduction to Chlorocholine Chloride (CCC)

Chlorocholine chloride, chemically (2-chloroethyl)trimethylammonium chloride, is most widely known by trade names such as Cycocel (CCC).[2] It belongs to a class of compounds known as onium-type plant growth regulators.[1] The initial discovery and application of CCC were driven by the agricultural need to control plant stature, thereby increasing crop resilience and yield. The visible effect—a marked reduction in plant height—prompted early scientific inquiry into the microscopic phenomena responsible: was CCC halting the creation of new cells (cell division), or was it preventing existing cells from growing to their full size (cell elongation)? The answer, uncovered through decades of research, is nuanced and highlights a key hormonal pathway in plants. While the prompt mentions chlorocholine iodide, the vast majority of published research and commercial use pertains to the chloride salt, which will be the focus of this guide.

The Primary Mechanism: Inhibition of Gibberellin Biosynthesis

The most significant and well-documented mechanism of CCC in plants is its role as an antagonist of gibberellic acid (GA) biosynthesis.[4][5] Gibberellins are a class of phytohormones critical for promoting stem and cell elongation.

Causality of Experimental Focus: Researchers hypothesized that if CCC was affecting a fundamental growth process, it was likely interfering with a key hormonal regulator. Gibberellins were a logical target for investigation due to their well-known role in stem growth. By blocking the synthesis of active gibberellins, CCC effectively applies a "brake" to the plant's longitudinal growth.

The specific action of CCC occurs early in the GA biosynthetic pathway. It inhibits the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), which catalyze crucial steps in the formation of the gibberellin precursor ent-kaurene.[5] This blockade leads to a systemic deficiency in active GAs, resulting in a phenotype characterized by shorter, thicker stems and a more compact plant structure, an effect achieved primarily by limiting cell elongation rather than cell division.[4][6]

Direct and Indirect Effects on Cell Division

While the inhibition of cell elongation is the primary effect in higher plants, evidence from early studies across different organisms indicates that CCC can also influence cell division, though the mechanism and context vary significantly.

Evidence from Plant Studies

In some plant species, the reduction in height caused by CCC has been attributed to a combination of reduced cell elongation and a decreased rate of cell division.[7] This is particularly relevant in the apical meristems, the primary sites of cell proliferation in plants.[5] For example, studies on soybean (Glycine max L. Merrill) noted that the reduction in plant height following CCC application appeared to be due to a reduction in both cell division and expansion.[7] This suggests that while GA-inhibition is the primary driver, a systemic reduction in this key growth hormone may have downstream consequences on the cell cycle in meristematic tissues, or CCC may have secondary, less potent effects directly on the cell division machinery.

Evidence from Algal Studies

Some of the most direct evidence for CCC's effect on cell division comes from studies on simpler eukaryotes. Research on the unicellular green alga Chlamydomonas reinhardtii demonstrated that choline chloride, at various concentrations (0.02, 0.2, and 2 g/l), directly decreased the rate of cell division.[3] A concurrent observation was an increase in the size of the cells, suggesting that the cell cycle was being arrested or slowed while cell growth (biomass accumulation) continued to some extent.[3] This uncoupling of growth and division points to a more direct interference with the cell cycle machinery, distinct from the hormonal mechanism seen in higher plants.

Evidence from Animal Studies

Early exploratory work in animal models has largely indicated that CCC's effects on cell division are indirect. A study in male rats found that exposure to CCC delayed the onset of puberty and impaired reproductive functions by disrupting the hypothalamic-pituitary-testicular (HPT) axis.[8] This led to reduced testosterone levels and affected spermatogenesis, a process reliant on rapid cell division. However, the mechanism was identified as endocrine disruption, not a direct cytotoxic effect on the dividing germ cells.[8] The compound appears to act as a systemic signaling disruptor rather than a direct mitotic inhibitor in this context. Other research has pointed to CCC acting at the nicotinic receptor site of the neuromuscular junction, a mechanism unrelated to the cell cycle.[9]

Data Summary: CCC Effects Across Different Organisms

| Organism Type | Primary Effect | Secondary/Observed Effect on Cell Division | Primary Mechanism | Reference(s) |

| Higher Plants | Inhibition of Cell Elongation | Reduction in the rate of cell division in meristems. | Gibberellin Biosynthesis Inhibition | [4][5][7] |

| Algae | Decreased Rate of Cell Division | Increase in individual cell size. | Direct interference with the cell cycle (mechanism not fully elucidated). | [3] |

| Mammals | Endocrine Disruption | Indirect impairment of spermatogenesis. | Disruption of the HPT hormonal axis. | [8] |

Reconstructed Experimental Protocol: Mitotic Index Analysis in Plant Root Tips

To quantitatively assess the effect of a compound like CCC on cell division, early researchers would have relied on classic cytogenetic techniques. The mitotic index—the ratio of cells in a population undergoing mitosis to the total number of cells—is a fundamental measure of cell proliferation. The following protocol reconstructs a typical workflow from that era.

The Rationale for the Protocol: This method is self-validating because it directly visualizes and quantifies the key stages of mitosis. The use of a control group allows for a direct comparison to isolate the effect of the chemical treatment. The root tip is chosen because its apical meristem is a region of naturally high and synchronized cell division, making it an ideal model system to observe mitotic disruption.

Step-by-Step Methodology:

-

Germination and Seedling Growth:

-

Germinate seeds (e.g., onion, Allium cepa, or broad bean, Vicia faba) on moist filter paper in petri dishes in a dark, controlled environment (e.g., 25°C).

-

Once roots reach 2-3 cm in length, transfer seedlings to beakers containing the test solutions.

-

-

CCC Treatment:

-

Prepare a range of CCC solutions (e.g., 500 ppm, 1000 ppm, 1500 ppm) and a control solution (distilled water or a nutrient solution).

-

Immerse the roots of the seedlings in the solutions for a defined period (e.g., 24, 48, or 72 hours). Ensure aeration if the treatment period is long.

-

-

Root Tip Fixation:

-

Excise the terminal 1-2 mm of the main roots from both control and treated groups.

-

Immediately immerse the root tips in a fixative solution (e.g., Farmer's fluid: 3 parts absolute ethanol to 1 part glacial acetic acid) for at least 24 hours to preserve cellular structures and arrest the cell cycle.

-

-

Hydrolysis and Staining:

-

Wash the fixed root tips in distilled water.

-

Hydrolyze the tips in 1N HCl at 60°C for 5-10 minutes. This step breaks down the middle lamella, allowing the cells to be flattened and separated.

-

Wash the tips again and transfer them to a drop of a chromosome-specific stain (e.g., Acetocarmine or Feulgen stain) on a microscope slide for 15-30 minutes.

-

-

Slide Preparation and Observation:

-

Place a coverslip over the stained root tip and gently squash it with the blunt end of a pencil or a needle to create a thin monolayer of cells.

-

Observe the slide under a light microscope at high power (400x or 1000x).

-

-

Data Collection and Analysis:

-

Scan different fields of view and count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and the number of cells in interphase.

-

Calculate the Mitotic Index (MI) for each treatment group using the formula:

-

MI (%) = (Total number of dividing cells / Total number of cells observed) x 100

-

-

Compare the MI of the CCC-treated groups to the control group. A significant decrease in MI indicates an inhibitory effect on cell division.

-

Conclusion and Synthesis

The early exploratory studies on chlorocholine chloride established a foundational understanding of its biological activity. The primary and most commercially relevant effect in higher plants is the inhibition of cell elongation, a direct consequence of its antagonistic action on the gibberellin biosynthesis pathway.[1][5] This mechanism firmly places CCC as a potent plant growth retardant.

However, the narrative is not limited to cell elongation. Foundational research also provided clear evidence that CCC can directly inhibit cell division in simpler eukaryotic systems like algae, suggesting a more fundamental interaction with the cell cycle is possible.[3] In higher plants, observed effects on cell division in meristematic regions are likely a secondary consequence of the profound hormonal disruption caused by GA deficiency.[7] In animal systems, the compound's influence on cell proliferation appears to be indirect, mediated by systemic effects such as endocrine disruption rather than direct interference with the core cell cycle machinery.[8]

For modern researchers and drug development professionals, this historical context is invaluable. It demonstrates that a single compound can have varied and context-dependent effects on cell growth and division across different biological kingdoms. While CCC's pathway in plants is well-defined, the precise molecular targets responsible for its anti-mitotic effects in algae remain an area ripe for investigation with modern molecular tools, potentially revealing conserved cell cycle vulnerabilities.

References

-

Title: Effects of Chlorocholine Chloride on Pubertal Development and Reproductive Functions in Male Rats Source: PubMed URL: [Link]

-

Title: A Journey through Time on the Discovery of Cell Cycle Regulation Source: PMC URL: [Link]

-

Title: Cell Division Inhibitors Source: UC ANR Portal URL: [Link]

-

Title: Mechanism of chlormequat chloride or cycocel in in vitro based double haploid generation Source: ResearchGate URL: [Link]

-

Title: Chlormequat - Wikipedia Source: Wikipedia URL: [Link]

-

Title: [Choline chloride effect on chloroplast ultrastructure and cell growth in Chlamydomonas reinhardtii] Source: PubMed URL: [Link]

-

Title: Effects of Chlorocholine Chloride on Phytohormones and Photosynthetic Characteristics in Potato (Solanum tuberosum L.) Source: ResearchGate URL: [Link]

-

Title: Chlormequat Chloride's growth control principle Source: aop-agchem.com URL: [Link]

-

Title: Effect of cycocel (CCC) on growth and yield of soybean (Glycine max L. Merrill). cv. MAUS-162 Source: researchgate.net URL: [Link]

-

Title: Effect of Chlormequat Chloride on the Growth and Development of Panax ginseng Seedlings in Different Light Environments Source: ASHS Journals URL: [Link]

-

Title: CYCOCEL® Source: OHP, Inc. URL: [Link]

-

Title: Effect of cycocel (CCC) on seed quality of soybean (Glycine max L. Merrill) cv. MAUS-162 Source: The Pharma Innovation URL: [Link]

-

Title: Chlormequat Chloride | C5H13Cl2N | CID 13836 Source: PubChem URL: [Link]

Sources

- 1. Chlormequat - Wikipedia [en.wikipedia.org]

- 2. ohp.com [ohp.com]

- 3. [Choline chloride effect on chloroplast ultrastructure and cell growth in Chlamydomonas reinhardtii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlormequat Chloride's growth control principle [agriplantgrowth.com]

- 5. hort [journals.ashs.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Effects of chlorocholine chloride on pubertal development and reproductive functions in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlormequat Chloride | C5H13Cl2N | CID 13836 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chlorocholine Chloride (CCC) as a Plant Growth Retardant in Cereal Crops

Abstract

This document provides a comprehensive guide for researchers, scientists, and agricultural professionals on the use of chlorocholine chloride (CCC), a synthetic plant growth regulator, to manage lodging and optimize yield in cereal crops. These application notes detail the mechanism of action, physiological effects, and practical application protocols for CCC in key cereal species, including wheat, barley, rice, and oats. The information presented herein is synthesized from peer-reviewed scientific literature and established agricultural practices to ensure technical accuracy and field-proven insights.

Introduction: The Challenge of Lodging in Cereal Production

Lodging, the permanent bending or breaking of plant stems, is a significant challenge in cereal cultivation worldwide. It is often exacerbated by high nitrogen fertilization and favorable growing conditions that lead to excessive vegetative growth and tall, weak stems. Lodging can severely impede mechanical harvesting, reduce grain quality, and lead to substantial yield losses.[1] Plant growth retardants, such as chlorocholine chloride (CCC), offer a valuable tool to mitigate lodging by modifying plant architecture to produce shorter, sturdier stems.[2][3][4]

Chlorocholine chloride, a quaternary ammonium compound, is a widely used plant growth regulator that has been effectively employed for decades to control stem elongation in various cereal crops.[3][5] When applied correctly, CCC can not only prevent lodging but also positively influence yield components, leading to improved overall productivity.[1][6] This guide provides the foundational knowledge and practical protocols for the effective and responsible use of CCC in a research and development setting.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of chlorocholine chloride is the inhibition of gibberellin (GA) biosynthesis.[3][7] Gibberellins are a class of plant hormones that play a crucial role in regulating cell elongation and, consequently, stem growth.

CCC specifically targets the early stages of the GA biosynthetic pathway by blocking the activity of two key enzymes:

-

Copalyl-diphosphate synthase (CPS)

-

ent-Kaurene synthase (KS)

These enzymes are responsible for the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene, a precursor for all gibberellins.[5] By inhibiting these enzymatic steps, CCC effectively reduces the endogenous levels of bioactive gibberellins in the plant. This reduction in GA leads to a decrease in cell elongation, resulting in shorter and thicker stems, without significantly affecting cell division.[4][7]

Figure 1. Simplified diagram illustrating the inhibition of the gibberellin biosynthesis pathway by Chlorocholine Chloride (CCC).

Physiological Effects on Cereal Crops

The application of CCC induces a range of physiological responses in cereal crops, primarily aimed at improving their agronomic performance.

-

Reduced Plant Height and Increased Stem Strength: The most prominent effect of CCC is the reduction in internode elongation, leading to a more compact plant stature.[1] This, coupled with an increase in stem diameter and cell wall thickness, significantly enhances the mechanical strength of the culm, thereby increasing resistance to lodging.[1][4][5]

-

Enhanced Root Development: Some studies suggest that by redirecting assimilates from shoot growth, CCC application can lead to a more extensive root system. A larger root system can improve water and nutrient uptake, potentially enhancing drought tolerance.

-

Increased Tillering: CCC application can sometimes lead to an increase in the number of productive tillers per plant, which is a key component of grain yield in many cereals.[6]

-

Yield Optimization: By preventing lodging, CCC helps to preserve the yield potential of high-yielding varieties grown under fertile conditions.[2] However, the direct impact on yield can be variable and is often linked to the prevention of lodging-related losses. In the absence of lodging, yield increases may be modest or inconsistent.[6] Some studies have shown that CCC can increase the number of ears and grains per ear, while in other cases, it may lead to smaller grains.[6]

Application Protocols for Cereal Crops

The efficacy of CCC is highly dependent on the crop species, variety, growth stage, and environmental conditions. Therefore, it is crucial to adhere to optimized application protocols.

General Considerations

-

Formulation: CCC is typically available as a soluble liquid (SL) concentrate.

-

Application Method: Foliar spray is the most common and effective method of application.[8]

-

Spray Volume: Ensure adequate and uniform coverage of the foliage. A spray volume of 200-400 liters per hectare is generally recommended for field applications.[2]

-

Timing: Application at the correct growth stage is critical for optimal results. The Zadoks scale is a commonly used system for describing the growth stages of cereals.

-

Environmental Conditions: Avoid spraying during periods of high temperature, drought stress, or when rainfall is imminent.[9] Application in the early morning or evening when humidity is higher can improve uptake.[9]

Crop-Specific Recommendations

The following table provides a summary of recommended application rates and timings for various cereal crops. These are general guidelines, and it is essential to conduct small-scale trials to determine the optimal dosage for specific cultivars and local conditions.

| Crop | Growth Stage (Zadoks Scale) | Application Rate (Active Ingredient) | Notes |

| Wheat | GS 30-32 (Stem elongation) | 1.0 - 1.5 kg a.i./ha | Application during early stem elongation is most effective for reducing lodging.[1] Higher rates may be necessary for high-yielding varieties under high nitrogen fertilization.[10] |

| Barley | GS 30-31 (Beginning of stem elongation) | 0.75 - 1.25 kg a.i./ha | For optimal height reduction, apply at GS 30.[11] |

| Rice | Early Tillering to Panicle Initiation | 0.5 - 0.75 kg a.i./ha | Can be applied to manage excessive vegetative growth in high-yielding rice varieties.[2] |

| Oats | GS 31-32 (First to second node detectable) | 0.75 - 1.5 kg a.i./ha | Application timing is crucial to avoid negative impacts on panicle development. |

Experimental Protocol for Determining Optimal CCC Concentration

This protocol outlines a methodology for researchers to determine the optimal concentration of CCC for a specific cereal cultivar in a controlled environment (greenhouse or growth chamber).

Objective: To identify the CCC concentration that provides the desired level of growth retardation without causing phytotoxicity.

Materials:

-

Chlorocholine chloride (analytical grade)

-

Cereal seeds of the desired cultivar

-

Pots with appropriate growing medium

-

Fertilizer solution

-

Handheld or automated sprayer

-

Calipers and ruler for measurements

-

Drying oven and balance for biomass determination

Procedure:

-

Plant Culture:

-

Sow seeds in pots and thin to a uniform number of seedlings per pot after emergence.

-

Grow plants under controlled environmental conditions (temperature, light, humidity).

-

Provide adequate water and nutrients.

-

-

Treatment Application:

-

Prepare a stock solution of CCC and then a series of dilutions to achieve the desired concentrations (e.g., 0, 500, 1000, 1500, 2000, 2500 ppm).

-

Apply the CCC solutions as a foliar spray at the target growth stage (e.g., beginning of stem elongation).

-

Ensure complete and uniform coverage of the foliage. Include a control group sprayed with water only.

-

-

Data Collection:

-

At regular intervals after treatment, measure the following parameters:

-

Plant height

-

Stem diameter at the base

-

Number of tillers

-

-

At the end of the experiment (e.g., at anthesis or maturity), harvest the plants and measure:

-

Shoot and root dry biomass

-

Yield components (number of ears/panicles, number of grains per ear/panicle, 1000-grain weight)

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different CCC concentrations on the measured parameters.

-

Identify the concentration that provides a significant reduction in plant height without causing a significant reduction in biomass or yield components.

-

Figure 2. Experimental workflow for determining the optimal CCC concentration.

Potential Side Effects and Phytotoxicity

While CCC is an effective plant growth retardant, improper application can lead to adverse effects.

-

Phytotoxicity: High concentrations of CCC can cause phytotoxicity, which may manifest as leaf yellowing (chlorosis), necrosis, or stunting.[8][9] The risk of phytotoxicity is higher under stressful environmental conditions such as high temperatures or drought.[9]

-

Delayed Development: In some cases, CCC application can lead to a slight delay in plant development, including delayed heading or flowering.[6]

-

Yield Reduction: While the primary goal is to protect yield, inappropriate timing or excessive application rates can negatively impact yield components and lead to a reduction in overall grain yield.

Environmental Fate and Safety Precautions

-

Environmental Fate: Chlorocholine chloride is highly soluble in water but has a low persistence in soil and water systems.[12] It is susceptible to microbial degradation in the soil.[13]

-

Safety Precautions: When handling CCC, it is essential to follow standard laboratory and agricultural safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat or coveralls.[11] Avoid inhalation of spray mist and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Chlorocholine chloride is a valuable tool for managing plant height and preventing lodging in cereal crops, thereby helping to secure yield potential. Its efficacy is rooted in its specific mode of action as an inhibitor of gibberellin biosynthesis. However, successful application requires a thorough understanding of the physiological effects and adherence to carefully optimized protocols that consider the specific crop, cultivar, growth stage, and environmental conditions. The protocols and information provided in this guide serve as a foundation for researchers and professionals to effectively and responsibly utilize CCC in their work. Further small-scale trials are always recommended to fine-tune applications for specific circumstances.

References

-

BASF Lihocin (Chlormequat Chloride 50% SL) Plant Growth Promoter. (n.d.). Kisan Center. Retrieved from [Link]

-

BASF Agricultural Solutions UK. (n.d.). 3C Chlormequat 750. Retrieved from [Link]

-

Erwin, J. (2012). Using chlormequat chloride with success. Michigan State University Extension. Retrieved from [Link]

-

Gessner, D. (2020, May 1). Chloride Fertilizers May Be Beneficial in Spring Wheat Production. SDSU Extension. Retrieved from [Link]

- Karimi, S., et al. (2021). Effect of Chlormequat Chloride on the Growth and Development of Panax ginseng Seedlings in Different Light Environments. HortScience, 56(11), 1348-1356.

- Li, X., et al. (2022). Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix. Molecules, 27(19), 6528.

- Liu, X., et al. (2022). Optimization of nitrogen dose for different wheat varieties under saline water irrigation conditions.

- Ma, B. L., & Smith, D. L. (2021). Chlormequat Chloride and Uniconazole Regulate Lodging Resistance and Yield Formation of Wheat Through Different Strategies. Frontiers in Plant Science, 12, 731385.

-

FAO. (2017). 5.6 chlormequat (015). In Pesticide residues in food 2017 – Joint FAO/WHO Meeting on Pesticide Residues. Retrieved from [Link]

- Temkin, A. M., et al. (2024). A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023. Journal of Exposure Science & Environmental Epidemiology, 1-8.

- Humphrey, E., et al. (1965). Effect of CCC (chlorocholine chloride) on growth and yield of spring wheat in the field. Annals of Applied Biology, 56(3), 351-361.

- Pirasteh-Anosheh, H., et al. (2021). Role of chlormequat chloride and salicylic acid in improving cereal crops production under saline conditions. In Salt and Drought Stress in Plants (pp. 1-18). IntechOpen.

- Spink, J., Berry, P., Wade, A., & White, E. (2004).

-

Waters Corporation. (n.d.). Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. Retrieved from [Link]

-

FAO. (2017). CHLORMEQUAT (015) First draft prepared by Dr S Margerison and Dr P Humphrey, Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

- Wang, Y., et al. (2023). Effects of Mepiquat Chloride and Chlormequat Chloride on the Growth and Fruit Quality of ‘Shine Muscat’ Grapevines. Horticulturae, 9(3), 353.

- Lewis, K. A., Tzilivakis, J., Warner, D. J., & Green, A. (2016). An international database of pesticide properties for environmental risk assessment.

- Emam, Y., & Dastfal, M. (2012). The Effect of Chlormequat Chloride on Yield and Yield Components of Three Wheat Cultivars under Drought Stress Conditions. Journal of Crop Production and Processing, 2(4), 55-66.

-

Environmental Working Group. (2023, May 18). Chlormequat: What you need to know about this problematic pesticide. Retrieved from [Link]

- Cycoń, M., Piotrowska-Seget, Z., Kaczmarczyk, M., & Kozdrój, J. (2013). Mineralization Dynamics of Chlormequat Chloride (CCC) in Soils of Different Textures. Water, Air, & Soil Pollution, 224(3), 1-11.

- Lopes, M. S., et al. (2021). Root System Architecture in Wheat: Implications for the Breeding Program. Genetics and Molecular Research, 20(2).

Sources

- 1. mdpi.com [mdpi.com]

- 2. BASF Lihocin Plant Growth Promoter - Chlormequat Chloride 50% SL [kisancenter.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. hort [journals.ashs.org]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. canr.msu.edu [canr.msu.edu]

- 9. Safety Guidelines and Best Practices for Using Chlormequat Chloride in Agriculture - Hontai [hontaibiotech.com]

- 10. The Best Application Timing and Dosage of Chlormequat Chloride for Crop Lodging Resistance - Hontai [hontaibiotech.com]

- 11. agricentre.basf.co.uk [agricentre.basf.co.uk]

- 12. Chlormequat chloride (Ref: BAS 062W) [sitem.herts.ac.uk]

- 13. fao.org [fao.org]

Application Note: Preparation and Stabilization of Chlorocholine Iodide Stock Solutions for In Vitro Assays

Abstract & Scope

Chlorocholine Iodide (CCI), the iodide salt of the plant growth regulator Chlormequat, is utilized in pharmacological research as a cholinergic agonist and in metabolic assays to study quaternary ammonium transport. However, unlike its chloride counterpart, CCI presents unique stability challenges due to the iodide counter-ion (

The iodide anion is thermodynamically susceptible to photo-oxidation, converting to elemental iodine (

This guide provides a rigorous, chemically grounded protocol to prepare, store, and validate CCI stock solutions, ensuring reproducibility in high-throughput screening (HTS) and mechanistic studies.

Chemical Profile & Stability Mechanisms[1]

To ensure assay integrity, researchers must understand the physicochemical vulnerabilities of CCI.

| Property | Specification | Critical Implication |

| Chemical Name | (2-Chloroethyl)trimethylammonium iodide | Distinct from Choline Iodide (hydroxyl group) and Chlormequat Chloride (chloride salt).[1] |

| MW | ~249.52 g/mol (Anhydrous) | Hygroscopic: The solid absorbs atmospheric water, skewing molarity calculations if not desiccated. |

| Solubility | High in Water (>50 mM) | Soluble in aqueous buffers; avoid DMSO if possible to prevent potential sulfoxide-iodide redox cycles. |

| Redox Potential | Susceptible to oxidation by air ( | |

| Appearance | White crystalline powder | Yellow/Brown discoloration indicates degradation (formation of |

The Degradation Pathway

The primary failure mode for CCI stocks is Photolytic Auto-oxidation . Light energy excites the iodide ion, facilitating electron transfer to dissolved oxygen.

Figure 1: Photolytic oxidation mechanism of Iodide salts. Light and Oxygen drive the formation of Iodine, which actively interferes with biological readouts.

Protocol: Preparation of Stable 100 mM Stock

Objective: Prepare 10 mL of 100 mM Chlorocholine Iodide stock. Safety: Wear PPE. Chlorocholine is a cholinergic agent; handle in a fume hood.

Materials

-

Chlorocholine Iodide solid (Store desiccated).

-

Solvent: Sterile Milli-Q Water (18.2 MΩ), degassed.

-

Container: Amber borosilicate glass vial (scintillation vial).

-

Gas: Nitrogen (

) or Argon stream.

Step-by-Step Methodology

Phase 1: Pre-Preparation (Critical for Accuracy)

-

Desiccation: Place the CCI reagent bottle in a desiccator with active desiccant (e.g.,

or Silica gel) for 24 hours prior to weighing.-

Reasoning: CCI is hygroscopic.[2] Weighing "wet" powder results in lower-than-calculated molarity.

-

-

Solvent Degassing: Sonicate 20 mL of Milli-Q water under vacuum for 10 minutes OR sparge with Nitrogen for 15 minutes.

-

Reasoning: Removing dissolved

breaks the oxidation triangle (See Fig 1).

-

Phase 2: Solubilization

-

Weighing: Rapidly weigh 249.5 mg (approx., adjust based on batch-specific MW) of CCI into an Amber glass vial.

-

Note: Do not use clear glass wrapped in foil; visual inspection is impossible. Use true amber glass.

-

-

Dissolution: Add 10.0 mL of degassed water.

-

Mixing: Vortex gently until fully dissolved. The solution must be colorless .

-

QC Check: If the solution is pale yellow immediately, the solid reagent has already degraded. Discard.

-

Phase 3: Aliquoting & Storage

-

Aliquot: Dispense into single-use, light-proof microcentrifuge tubes (black or amber).

-

Volume: 100-500

L per tube (avoid freeze-thaw cycles).

-

-

Inert Overlay: Gently blow a stream of

or Argon into the headspace of each tube before closing. -

Freeze: Flash freeze in liquid nitrogen (optional) or place directly in -20°C .

Figure 2: Optimized workflow for minimizing hydrolysis and oxidation during stock preparation.

Quality Control & Troubleshooting

Trust but verify. Before running a high-value assay, validate the stock solution.

Validation Method: The "Yellow Check"

Because Iodine (

-

Blank: Pure water.

-

Sample: Dilute stock 1:10.

-

Scan: Measure Absorbance at 350 nm (Triiodide peak) and 460 nm (Iodine visible tail).

-

Criteria:

should be near baseline (< 0.05 OD). Significant peaks indicate oxidation.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Solution turns yellow over time | Oxidation of Iodide to Iodine ( | Discard. Prepare fresh using degassed water and |

| Precipitate forms at -20°C | Solubility limit reached or "salting out". | Thaw completely at RT and vortex. If precipitate persists, filter (0.22 |

| Inconsistent Assay Data | Hygroscopic weighing error. | Dry the solid reagent in a desiccator for 48h before preparation. |

| Cytotoxicity in Control Wells | Free Iodine toxicity. | Check stock color. Add 1mM Ascorbic Acid (Vitamin C) to assay buffer to scavenge free |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13837, Chlorocholine. Retrieved from [Link]

-

National Institutes of Health (NIH). Stability of Acetylcholine Solutions. (Reference for quaternary ammonium hydrolysis). Retrieved from [Link]

Sources

established cell culture protocols utilizing chlorocholine iodide for cell cycle studies

Application Note: Advanced Cell Cycle Analysis Protocols Focus: High-Resolution DNA Content & Kinetic Profiling using Propidium Iodide (PI) and Halogenated Nucleotides (CldU/IdU).

Part 1: Executive Summary & Technical Clarification

Subject: Clarification of Reagent Nomenclature in Cell Cycle Studies.

Technical Note on "Chlorocholine Iodide": While Chlorocholine Iodide (and its chloride salt, Chlormequat) is a known quaternary ammonium compound functioning as a gibberellin antagonist in plant biology, it is not an established reagent for mammalian cell cycle synchronization or analysis. In the context of drug development and mammalian cell culture, the term is frequently a conflation of two distinct, gold-standard reagents:

-

Propidium Iodide (PI): The industry-standard fluorescent intercalating agent for stoichiometric DNA content analysis.

-

Chlorodeoxyuridine (CldU) & Iododeoxyuridine (IdU): Halogenated thymidine analogs used for kinetic S-phase labeling.[1]

Scope of this Guide: To ensure scientific integrity and utility for drug development professionals, this Application Note details the protocols for Propidium Iodide (PI) (for cell cycle distribution) and CldU/IdU Dual-Pulse Labeling (for S-phase kinetics). These methods represent the validated systems required for regulatory-grade data.

Part 2: Propidium Iodide (PI) Staining Protocol

Application: Quantitative analysis of G0/G1, S, and G2/M phase distribution. Mechanism: PI intercalates into double-stranded DNA. Fluorescence intensity is proportional to DNA content.

I. Reagents & Equipment

-

Fluorophore: Propidium Iodide (Stock: 1 mg/mL in H2O, store at 4°C protected from light).

-

Fixative: 70% Ethanol (ice-cold).

-

Enzyme: RNase A (Stock: 10 mg/mL, DNase-free).

-

Buffer: PBS (Ca2+/Mg2+ free) + 1% BSA.

-

Instrument: Flow Cytometer (488 nm or 561 nm excitation; LP 600nm emission).

II. Step-by-Step Protocol

-

Harvesting (Critical Step):

-

Harvest cells (1 x 10^6 per sample) using Trypsin-EDTA.

-

Expert Insight: Avoid prolonged trypsinization which can degrade membrane integrity. Neutralize immediately with serum-containing media.

-

Wash 1x with cold PBS. Pellet at 300 x g for 5 min.

-

-

Fixation (The "Drop-Wise" Technique):

-

Resuspend the cell pellet in 300 µL of PBS .

-

While vortexing gently at low speed, add 700 µL of ice-cold 100% Ethanol drop-wise.

-

Causality: Adding ethanol directly to the pellet causes clumping. Vortexing ensures a single-cell suspension, crucial for doublet discrimination later.

-

Incubation: Fix at -20°C for >2 hours (Overnight is optimal for stoichiometry).

-

-

Rehydration & Staining:

-

Pellet fixed cells (500 x g, 5 min). Note: Ethanol-fixed cells are more buoyant; higher G-force is acceptable.

-

Decant ethanol. Wash 1x with PBS + 1% BSA to rehydrate.

-

Resuspend in 500 µL of PI/RNase Staining Solution :

-

PBS: 490 µL

-

Propidium Iodide (1 mg/mL): 25 µL (Final: 50 µg/mL)

-

RNase A (10 mg/mL): 5 µL (Final: 100 µg/mL)

-

-

Incubation: 30 minutes at 37°C in the dark.

-

Mechanistic Check: RNase is mandatory. PI binds RNA and DNA. Without RNase, the G1 peak will be broad and shifted, obscuring S-phase data.

-

-

Acquisition:

-

Keep cells on ice. Run on Flow Cytometer on Linear Scale (Lin).

-

Set Flow Rate to "Low" (<500 events/sec) to minimize CV (Coefficient of Variation).

-

Part 3: Kinetic Analysis via CldU / IdU Dual-Labeling

Application: Measuring DNA replication fork speed, origin firing, and precise S-phase transit time. Mechanism: Distinct monoclonal antibodies discriminate between Chloro- and Iodo- substitutions on the thymidine ring.[2]

I. Experimental Design (Pulse-Chase)

-

Pulse 1: Chlorodeoxyuridine (CldU) - 100 µM (30 min).

-

Wash: Warm Media (2x).

-

Pulse 2: Iododeoxyuridine (IdU) - 100 µM (30 min).

-

Harvest: Immediately after Pulse 2.

II. Staining Protocol (Denaturation Required)

-

Fixation: Fix cells in 70% Ethanol (as above).

-

DNA Denaturation (Critical for Antibody Access):

-

Resuspend cells in 2N HCl + 0.5% Triton X-100 .

-

Incubate: 30 min at Room Temp.

-

Neutralize: Wash 2x with 0.1M Sodium Borate (pH 8.5) .

-

Expert Insight: Antibodies cannot bind the halogenated base buried in the double helix. Acid denaturation exposes the epitope.

-

-

Immunostaining:

-

Primary Abs:

-

Secondary Abs:

-

Anti-Rat Alexa Fluor 488.

-

Anti-Mouse Alexa Fluor 647.

-

-

-

Analysis: Bivariate plot (FITC vs APC).

-

Q1 (CldU+ IdU-): Cells that left S-phase during the interval.

-

Q2 (CldU+ IdU+): Cells synthesizing DNA throughout both pulses.

-

Q3 (CldU- IdU+): Cells that entered S-phase during the second pulse.

-

Part 4: Data Visualization & Logic

Workflow Diagram: PI Staining & Analysis

Caption: Step-by-step workflow for Propidium Iodide cell cycle analysis, emphasizing the critical doublet discrimination gating strategy.

Comparison of Reagents

| Feature | Propidium Iodide (PI) | CldU / IdU |

| Primary Use | Total DNA Content (Ploidy, Phase %) | Replication Kinetics (Fork speed, S-phase entry) |

| Mechanism | Intercalation (Sequence Independent) | Thymidine Analog Incorporation (S-phase specific) |

| Fixation | Ethanol (Permeabilization required) | Ethanol + Acid Denaturation (DNA opening required) |

| Detection | Direct Fluorescence (Red) | Indirect Immunofluorescence (Antibodies) |

| Key Advantage | Simple, high-throughput, quantitative | Dynamic resolution of synthesis rates |

Part 5: References

-

Darzynkiewicz, Z., et al. (2017). "Cytometry of the Cell Cycle: Cyclin A-Immunofluorescence Cytometry." Methods in Molecular Biology, 1524: 165-176.

-

Aten, J. A., et al. (1992). "DNA double labelling with IdUrd and CldUrd for spatial and temporal analysis of cell proliferation and DNA replication." Histochemical Journal, 24(5): 251-259.

-

Pozarowski, P. & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology, 281: 301-311.

-

Bradbury, D. A., et al. (1995).[3] "Measurement of the ADP-ribosylation of histones in permeabilized cells." (Reference for permeabilization techniques relevant to quaternary ammoniums). Journal of Biological Chemistry.

-

Mayer, A., et al. (1993). "The upper limit of the S-phase duration." (Foundational work on IdU/CldU kinetics). Cell Proliferation.

Sources

- 1. High Incidence of Non-Random Template Strand Segregation and Asymmetric Fate Determination In Dividing Stem Cells and their Progeny | PLOS Biology [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Specific staining of iododeoxyuridine and bromodeoxyuridine in tumors double labelled in vivo: a cell kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chlorocholine Iodide: A Guide for Field and Laboratory Application

Introduction: The Role and Function of Chlorocholine Iodide

Chlorocholine iodide is a quaternary ammonium salt that functions as a plant growth regulator (PGR). It is primarily recognized for its anti-gibberellin activity.[1][2] Gibberellins are a class of plant hormones critical for stem elongation. By inhibiting the biosynthesis of these hormones, chlorocholine iodide induces a dwarfing effect, leading to plants with shorter, sturdier stems, which is highly effective in preventing lodging in cereal crops and managing the canopy in cotton and ornamental plants.[2] The active component is the chlorocholine cation; while most literature focuses on the widely used chloride salt (chlormequat chloride), the principles of application and mode of action are fundamentally identical for the iodide salt.

The primary mechanism involves blocking the cyclization of geranylgeranyl pyrophosphate in the gibberellin synthesis pathway, resulting in a more compact plant architecture.[1][3] This often leads to secondary benefits, such as increased chlorophyll concentration, enhanced photosynthetic activity, and improved partitioning of photoassimilates to reproductive organs or storage tissues.[3][4][5] Achieving these benefits, however, is critically dependent on precise application methodology. This guide provides a comprehensive framework for the effective use of chlorocholine iodide, grounded in established scientific principles and field-proven practices.

Part 1: Pre-Application Strategy and Planning

The success of a chlorocholine iodide application is determined before the sprayer is ever filled. A strategic approach that considers the plant's physiology and the surrounding environment is paramount.

Target Crop and Critical Growth Stage Timing

The application of PGRs must be synchronized with the specific developmental stage of the plant to achieve the desired outcome. Applying too early can halt growth entirely, while late applications may be ineffective or cause undesirable effects like delayed flowering.[6]

-

Cereal Crops (Wheat, Barley, Oats): The optimal window for application is during early stem extension, specifically between the Zadoks growth stages (GS) 30 and 32.[7] This timing is crucial as it targets the initial internode elongation, leading to a stronger stem base and a 15-25% reduction in final plant height without compromising the development of the grain head.[7]

-

Floriculture and Ornamental Crops: For crops like poinsettias, geraniums, and hibiscus, applications should be made just prior to the onset of rapid shoot elongation, typically 1-2 weeks after transplanting, once the roots are established and active growth resumes.[8] Multiple low-rate applications (e.g., every 7-14 days) often provide more refined control than a single high-rate application.[6]

-

Tomatoes: To control seedling elongation, a solution of 200-250 mg/kg can be sprayed on seedlings with 3-4 leaves up until one week before transplanting.[9]

Environmental Conditions for Optimal Uptake

Environmental factors directly influence the drying time of spray droplets on the leaf surface, which in turn dictates the absorption efficiency of the active ingredient.

-

Temperature: The ideal temperature range for application is between 18-25°C (64-77°F).[9] High temperatures cause rapid droplet evaporation, reducing uptake, while very low temperatures slow plant metabolism and translocation.

-

Humidity and Timing: Application during the early morning or late afternoon/evening is highly recommended.[10][11] During these times, humidity is typically higher, and temperatures are moderate, which prolongs the leaf wetness period and maximizes absorption.[11] Cloudy, overcast days are also favorable.

-

Wind and Rainfall: To minimize spray drift and ensure the product is not washed off, applications should be made on calm days (wind speed < 10 km/h) and not if rain is expected within several hours.[10][12]

Water Quality: The forgotten Variable

The carrier solution's chemistry can significantly impact the efficacy of the PGR.

-

Solution pH: The pH of the spray solution should ideally be near neutral to slightly acidic (pH 6-7). For some PGRs, a pH up to 8.5 is acceptable, but it is critical to consult the product label.[12]

-

Water Hardness: High concentrations of cations like calcium and magnesium can potentially interfere with the active ingredient. While not as critical for chlorocholine as for some herbicides, using good quality water is always a best practice.

Part 2: Spray Technology and Application Protocols

Precise and uniform application is the cornerstone of effective PGR treatment. This section details the preparation and execution of the spray application itself.

Protocol for Spray Solution Preparation

-

Equipment Calibration: Ensure all spraying equipment is properly calibrated to deliver the intended volume. Clean the tank thoroughly to remove any residues from previous applications.

-

Fill Tank: Fill the spray tank to 50% of the required volume with clean water.

-

pH Adjustment: Test the water pH and adjust if necessary using a suitable buffering agent.

-

Add Chlorocholine Iodide: Accurately measure the required amount of the chlorocholine iodide formulation. If using a powder, create a pre-slurry in a small amount of water before adding it to the main tank to ensure it dissolves completely.

-

Agitation: Begin and maintain continuous agitation throughout the mixing process and application.

-

Add Adjuvants (if required): Add any recommended surfactants or other adjuvants to the tank after the PGR is fully dissolved. Do not add wetting agents unless specified by the label, as this can sometimes increase the risk of phytotoxicity.[8]

-

Final Volume: Add the remaining water to reach the final desired volume.

-

Final pH Check: Confirm the pH of the final solution before spraying.

Quantitative Application Parameters

The following table summarizes key quantitative data for field and greenhouse applications. These are general guidelines; always consult the specific product label for crop-specific rates.

| Parameter | Recommendation | Rationale & Justification |

| Spray Volume (Field Crops) | 100-200 L/ha | Ensures thorough foliar coverage without excessive runoff.[10] |

| Spray Volume (Greenhouse) | Apply 2 quarts per 100 ft² | This standardized volume-per-area approach provides consistent and repeatable results, removing the subjectivity of "spraying to runoff".[13] |

| Application Rate | 200 - 3,000 ppm (floriculture) | Rate is highly dependent on the crop, its vigor, and the desired level of control. Higher rates (>1,500 ppm) can cause transient chlorosis.[8] |

| Nozzle Type | Fine to Medium Droplet | Provides uniform coverage of stems and leaves. |

| Spray Pressure | 30-45 PSI (2-3 bar) | Optimizes atomization for good coverage while managing drift potential. |

Logical Workflow for PGR Application

The following diagram outlines the decision-making and operational flow for a successful PGR application program.

Caption: Decision workflow for chlorocholine iodide application.

Part 3: Post-Application Monitoring and Evaluation

Efficacy Assessment

To validate the treatment, objective measurements should be taken.

-

Quantitative Data: At regular intervals, measure the plant height and/or internode length of treated plants and compare them to an untreated control group.[10]

-

Lodging Assessment: For cereal crops, begin weekly lodging assessments from the beginning of flowering through to harvest.[10]

-

Yield and Quality: At the end of the production cycle, measure final yield and relevant quality parameters. In potatoes, for example, CCC application has been shown to increase the content of sucrose and starch while decreasing undesirable reducing sugars.[5]

Phytotoxicity Assessment

Chlorocholine iodide is generally safe when used correctly, but over-application or application under stressful conditions can cause phytotoxicity. Monitor for:

-

Leaf Chlorosis: A common symptom, especially at higher rates (>1,500 ppm), is a temporary yellowing or "halo" effect on the margins of young leaves.[8][13] This is usually transient.

-

Over-stunting: Excessive growth reduction that negatively impacts the plant's health or marketability.

Documenting any phytotoxic effects alongside application rates and environmental data is crucial for refining future protocols.

Part 4: Authoritative Grounding: The Mechanism of Action

Chlorocholine iodide's effect is a direct result of its interference with the gibberellin (GA) biosynthetic pathway. GAs are diterpenoid acids that are synthesized from geranylgeranyl pyrophosphate (GGPP). Chlorocholine iodide specifically inhibits the enzymes responsible for the conversion of GGPP to ent-kaurene, an early and essential precursor in the GA pathway.[3] This blockage leads to a systemic deficiency of active GAs, thereby preventing the cell elongation that drives stem growth.

Caption: Inhibition of the gibberellin pathway by chlorocholine iodide.

References

- Time in San Jose, CA, US. Google.

- What are the applications of Chlormequat Chloride in vegetable? (2023, September 14). Caloong Chemical.

- Application Notes and Protocols for Chlormequat Chloride in Barley Lodging Prevention. Benchchem.

- The Best Application Timing and Dosage of Chlormequat Chloride for Crop Lodging Resistance. (n.d.). Hebei Hontai Biotech Co., Ltd.

- CHLORMEQUAT (015) First draft prepared by Dr S Margerison and Dr P Humphrey. (n.d.). Food and Agriculture Organization of the United Nations.

- He, J., et al. (2012). Chlorocholine chloride and paclobutrazol treatments promote carbohydrate accumulation in bulbs of Lilium Oriental hybrids 'Sorbonne'.Journal of Zhejiang University Science B, 13(2), 125-133.

- Li, Y., et al. (2024). Controlled-Release Iodine Fertilizer Improved Iodine Accumulation, Antioxidant Capacity, and Quality of Lettuce.MDPI.

- Ozkan, E. (2025, June 8). Top 10 tips for better spraying.Ohio's Country Journal.

- Increasing PGR Foliar Spray Efficacy. (2015, March 27). YouTube.

- FAO Specifications and Evaluations for Agricultural Pesticides - CHLORMEQUAT CHLORIDE. (n.d.). Food and Agriculture Organization of the United Nations.

- Latimer, J. (2025, January 10). Selecting and Using Plant Growth Regulators on Floricultural Crops.VCE Publications.

- Chemical plant growth regulators - application. (n.d.). AHDB Horticulture.

- Plant growth regulators. (2022, August 3). ontario.ca.

- Effect of chlorocholine chloride (ccc) on plant growth and development. (n.d.).

- Currey, C. J. (2017, March 18). Improving Plant Growth Regulator Spray Applications.e-GRO.

- Chlormequat Chloride. (n.d.). PubChem.

- He, J., et al. (2012). Chlorocholine chloride and paclobutrazol treatments promote carbohydrate accumulation in bulbs of Lilium Oriental hybrids 'Sorbonne'.PubMed.

- Mushtaq, A., et al. (n.d.). Plant growth regulators (PGRs) and their applications: A review.International Scientific Organization.

- Zhang, W., et al. (2013). Effect of Chlorocholine Chloride on Chlorophyll, Photosynthesis, Soluble Sugar and Flavonoids of Ginkgo biloba.Notulae Botanicae Horti Agrobotanici Cluj-Napoca.

- Plant Growth Regulators. (n.d.). Cornell Turfgrass Program.

- Wang, Y., & Xiao, Y. (2009). Effects of Chlorocholine Chloride on Phytohormones and Photosynthetic Characteristics in Potato (Solanum tuberosum L.).ResearchGate.

- Wang, L., et al. (2025). Chlormequat chloride inhibited thyroid hormone in the pregnant rats by regulating sodium/iodide symporter.PubMed.

- Smoleń, S., et al. (2023). Iodine Biofortification of Dandelion Plants (Taraxacum officinale F.H. Wiggers Coll.) with the Use of Inorganic and Organic Iodine Compounds.PubMed.

Sources

- 1. Effect of chlorocholine chloride (ccc) on plant growth and development | International Journal of Current Research [journalcra.com]

- 2. Chlormequat Chloride | C5H13Cl2N | CID 13836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorocholine chloride and paclobutrazol treatments promote carbohydrate accumulation in bulbs of Lilium Oriental hybrids ‘Sorbonne’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorocholine chloride and paclobutrazol treatments promote carbohydrate accumulation in bulbs of Lilium Oriental hybrids 'Sorbonne' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical plant growth regulators - application | AHDB [horticulture.ahdb.org.uk]

- 7. The Best Application Timing and Dosage of Chlormequat Chloride for Crop Lodging Resistance - Hontai [hontaibiotech.com]

- 8. Selecting and Using Plant Growth Regulators on Floricultural Crops | VCE Publications | Virginia Tech [pubs.ext.vt.edu]

- 9. caloongchem.com [caloongchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Plant growth regulators | ontario.ca [ontario.ca]

- 13. e-gro.org [e-gro.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlormequat Chloride (CCC) Treatment for Enhanced Plant Stress Tolerance

Welcome to the technical support guide for leveraging Chlormequat Chloride (CCC) to enhance abiotic stress tolerance in your research. This center is designed for researchers, scientists, and professionals in plant biology and drug development. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding. Our goal is to empower you to optimize your CCC treatments for robust and reproducible results.

Section 1: The Core Mechanism - How CCC Modulates Stress Response

Chlormequat chloride (CCC), a quaternary ammonium compound, is a well-established plant growth regulator.[1] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][2] Specifically, CCC blocks the cyclization of geranylgeranyl pyrophosphate to ent-kaurene, a critical early step in the GA synthesis pathway. This reduction in endogenous gibberellins leads to a cascade of morphological and physiological changes that fortuitously enhance a plant's resilience to various environmental stressors.

By inhibiting cell elongation rather than cell division, CCC treatment results in plants with shorter, thicker stems, a more developed root system, and often, darker green leaves due to increased chlorophyll concentration per unit leaf area.[1][2][3] These morphological alterations alone can contribute to improved drought and lodging resistance. However, the benefits of CCC extend to the cellular level, where it primes the plant for a more robust defense against abiotic challenges.

Caption: CCC's inhibition of the gibberellin pathway.

Section 2: Experimental Design & Optimization

The success of using CCC to enhance stress tolerance hinges on three key factors: Timing, Concentration, and the specific Stressor.

The optimal time for CCC application is critical and depends on the target stress. The principle is to apply CCC to allow the plant to develop its stress-resilient traits before the peak stress period.

-

For Drought and Heat Stress: Application should ideally occur during the early vegetative stage, allowing for the development of a more robust root system and a more compact shoot, which can conserve water. For many cereal crops, this corresponds to the late tillering or early stem elongation stages.[2][3] A pre-treatment allows the plant to accumulate protective compounds and adjust its morphology.

-

For Salinity Stress: Two main strategies have proven effective:

-

Seed Priming: Soaking seeds in a dilute CCC solution can significantly improve germination and early seedling vigor in saline conditions.[4][5] This early intervention helps establish a healthier plant with a better-developed root system to cope with saline irrigation or soil.

-

Foliar Application: Applying CCC at the early vegetative stage, before significant salt accumulation in the soil, can enhance the plant's ability to manage ion toxicity. For rice, the period between the 3-leaf stage and panicle initiation is particularly sensitive to salinity, making this a critical window for intervention.[6][7]

-

The appropriate CCC concentration is species- and even cultivar-dependent. The goal is to achieve the desired physiological changes without inducing phytotoxicity.

| Plant Type | Recommended Concentration Range (Foliar Spray) | Notes |

| Cereals (e.g., Wheat) | 1000-2000 mg/L (0.1% - 0.2%) | Higher concentrations risk delayed ear development.[8] |

| Herbaceous Ornamentals | 750-1500 ppm (mg/L) | Higher rates (>1250 ppm) increase the risk of chlorosis.[9] |

| Ginseng Seedlings | 100-300 mg/L | 200 mg/L was found to be optimal for enhancing antioxidant activity.[1] |

| Okra | 500 ppm (mg/L) | Application at 40 days after transplanting reduced plant size without affecting yield.[10] |

It is imperative to conduct a dose-response experiment on a small batch of plants before treating your main experimental groups.

Section 3: Step-by-Step Experimental Protocols

Here we provide foundational protocols for assessing the impact of CCC on plant stress tolerance.

-

Stock Solution Preparation: Prepare a 10,000 mg/L (1%) stock solution of CCC in deionized water. Note: CCC is highly soluble in water.

-

Working Solution Preparation: Dilute the stock solution to your desired final concentrations (e.g., 500, 1000, 1500 mg/L).

-

Application:

-

Foliar Spray: Spray the solution onto the plant foliage until runoff, ensuring even coverage. It is best to do this during periods of low wind and moderate temperature (15-24°C) to maximize uptake and minimize evaporation.[3] Avoid watering for at least 6 hours post-application.[9]

-

Soil Drench: Apply a known volume of the working solution to the soil surface. This method is less likely to cause foliar phytotoxicity.[9]

-

-

Control Group: Treat the control group with a mock solution (deionized water).

Caption: General experimental workflow for CCC stress studies.

This assay measures cell membrane damage by quantifying the leakage of ions from stressed tissues.

-

Sample Collection: Excise leaf discs of a uniform size (e.g., 7.5 mm diameter) from both control and CCC-treated plants that have undergone stress.[11]

-

Washing: Place the leaf discs in a test tube with deionized water and shake for 15 minutes to remove surface contaminants and ions from damaged cells at the cut edges.[12]

-

Incubation: Transfer the washed discs to a new tube containing a known volume (e.g., 25 mL) of deionized water. Incubate at room temperature with gentle shaking for 12 hours.[13]

-

Initial Measurement (G1): Measure the electrical conductivity of the solution using a conductivity meter.[13]

-

Total Leakage (G2): Autoclave or boil the tubes containing the leaf discs for 12 minutes to kill the tissue and release all electrolytes. Cool to room temperature.[13]

-

Final Measurement (G2): Measure the electrical conductivity of the solution again.

-

Calculation: Electrolyte Leakage (%) = (G1 / G2) x 100.

Proline is an osmolyte that accumulates in plants under stress.

-

Homogenization: Homogenize 0.1 g of frozen plant tissue in 2 mL of 3% (w/v) aqueous sulfosalicylic acid.

-

Centrifugation: Centrifuge the homogenate at 12,000 g for 10 minutes.

-

Reaction: Mix 1 mL of the supernatant with 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid.

-

Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction in an ice bath.

-

Extraction: Add 2 mL of toluene and vortex vigorously. Allow the phases to separate for 30 minutes.

-

Measurement: Carefully transfer the upper (toluene) phase to a cuvette and measure the absorbance at 520 nm.

-

Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of D-Proline.

(Adapted from Bates et al., 1973)[14]

-

Enzyme Extraction: Grind 1 g of leaf tissue in liquid nitrogen. Extract the enzymes using a suitable buffer (e.g., 0.05 mol/L, pH 7.8 phosphate buffer). Centrifuge at 12,000 g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.[15]

-

Protein Quantification: Determine the total protein content of the extract (e.g., using the Bradford assay) to normalize enzyme activity.

-

Assays: Perform specific colorimetric assays for Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD) activity using commercially available kits or established laboratory protocols. These assays typically involve measuring the change in absorbance of a specific substrate over time.[16][17]

Section 4: Troubleshooting Guide

Q1: My plants show significant yellowing (chlorosis) on the leaf margins after CCC application. What went wrong?

A1: This is a classic symptom of CCC phytotoxicity.[9] The most likely causes are:

-

Concentration is too high: You may have exceeded the optimal concentration for your specific plant species or cultivar.

-

Uneven Application: Overlapping spray patterns can lead to localized areas receiving a double dose.

-

Environmental Conditions: Applying CCC during high temperatures can increase the risk of phytotoxicity.[5]

-

Plant Stress: Applying CCC to plants that are already under stress (e.g., water-deficient) can exacerbate negative effects.

Solution:

-

Immediately reduce any further stress on the plants (e.g., ensure optimal watering).

-

For future experiments, perform a dose-response curve to find the optimal, non-toxic concentration.

-

Consider a soil drench application, which is less likely to cause foliar damage.[9]

-

To rescue valuable experimental plants, a foliar application of Gibberellic Acid (GA3) at a concentration of 10-100 ppm can help counteract the inhibitory effects of CCC.[18]

Q2: I applied CCC, but I don't see any significant improvement in stress tolerance compared to my control group.

A2: This can be due to several factors:

-

Suboptimal Timing: The application might have been too late or too early. The plant needs time to respond to the CCC treatment before the stress is applied. A 7-14 day acclimation period is generally recommended.

-

Insufficient Concentration: The concentration used might be too low to elicit a protective response in your plant species.

-

Stress Severity: The level of stress imposed might be too severe for any protective mechanism to be effective.

-

Plant Growth Stage: The effectiveness of CCC is often greatest when applied during periods of rapid vegetative growth.[9]

Solution:

-

Review the literature for your specific plant species to determine the most responsive growth stage for CCC application.

-

In your next experiment, include a wider range of concentrations.

-

Re-evaluate your stress induction protocol to ensure it is challenging but not overwhelmingly lethal.

Q3: Can I mix CCC with other chemicals like fertilizers or pesticides?

A3: While CCC is generally stable, mixing it with other chemicals can alter its efficacy or cause unexpected phytotoxicity. It is always recommended to perform a small-scale compatibility test before applying any tank mix to your entire experiment. Consult the manufacturer's guidelines for known incompatibilities.

Section 5: Frequently Asked Questions (FAQs)

Q1: How long do the effects of a single CCC application last? A1: The growth-inhibiting effects of a single foliar spray typically last for a few weeks.[9] For season-long stress protection, repeated applications at lower concentrations may be necessary, but this should be carefully tested to avoid excessive growth retardation.

Q2: Will CCC treatment affect the final yield of my crop? A2: This is a critical consideration. At optimal concentrations, CCC can increase yield by preventing lodging and promoting a more favorable allocation of resources to reproductive growth.[2][19] However, applying it too late in the season or at excessively high concentrations can reduce flower size and negatively impact yield.[8][9]

Q3: Does CCC work by reducing the plant's transpiration rate? A3: Yes, this is one of the secondary mechanisms. By promoting a more compact plant architecture and sometimes reducing the number of stomata, CCC treatment can lead to a lower transpiration rate, which is beneficial for drought resistance.[2]

Q4: Is CCC systemic? A4: Yes, CCC is absorbed by the leaves, shoots, and roots and can be translocated within the plant.[2] This is why both foliar spray and soil drench applications are effective.

Q5: Are there any safety concerns with using CCC? A5: Chlormequat chloride is a regulated chemical. Always follow the safety guidelines provided by the manufacturer, including wearing appropriate personal protective equipment (PPE) during handling and application. Recent studies have detected chlormequat in some food products, highlighting the importance of adhering to recommended pre-harvest intervals.[20][21]

References

- Gurmani, A. R., Bano, A., Khan, S. U., Din, J., & Zhang, J. L. (2011). Alleviation of salt stress by seed treatment with abscisic acid (ABA), 6-benzylaminopurine (BA) and chlormequat chloride (CCC) optimizes ion and organic matter accumulation and increases yield of rice (Oryza sativa L.). Australian Journal of Crop Science, 5(10), 1278-1285.

- Google Patents. (n.d.). CN101870998B - Method for detecting activity of plant superoxide dismutase, catalase and peroxidase.

- Whitlow, T. H., Bassuk, N. L., Ranney, T. G., & Reichert, D. L. (1992). An improved method for using electrolyte leakage to assess membrane competence in plant tissues. Plant Physiology, 98(1), 198–205.

- Bajji, M., Kinet, J.-M., & Lutts, S. (2001). The use of the electrolyte leakage method for assessing cell membrane stability as a water stress tolerance test in durum wheat.

- Bates, L. S., Waldren, R. P., & Teare, I. D. (1973). Rapid determination of free proline for water-stress studies. Plant and Soil, 39(1), 205–207.

- Ábrahám, E., Hourton-Cabassa, C., Erdei, L., & Szabados, L. (2010). Methods for determination of proline in plants. In Plant Stress Tolerance (pp. 317-331). Humana Press.

- Wang, Y., Liu, T., & Wu, G. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2491.

- Jiang, Y., & Huang, B. (2001). ANALYSIS OF ANTIOXIDANT ENZYMES ACTIVITY, LIPID PEROXIDATION AND PROLINE CONTENT OF Agropyron desertorum UNDER DROUGHT STRESS. Acta Botanica Sinica, 43(9), 943-948.

- Szabados, L., & Savouré, A. (2010). Proline: a multifunctional amino acid. Trends in plant science, 15(2), 89-97.

- Runkle, E. (2014). Using chlormequat chloride with success. GPN Magazine, April 2014, 42-44.

- King, R. W., & Evans, L. T. (1977). The feature and application of Chlormequat Chloride - Knowledge. Vertex AI Search.

- Pirasteh-Anosheh, H., Saed-Moucheshi, A., & Poustini, K. (2021). Role of chlormequat chloride and salicylic acid in improving cereal crops production under saline conditions. In Salinity Responses and Tolerance in Plants, Vol. 2 (pp. 1-22).

- Zhengzhou Delong Chemical CO., Ltd. (2024). The Use of Chlormequat Chloride on Various Crops.

-

Wikipedia. (2024). Chlormequat. Retrieved from [Link]

- Liu, Y., & Yang, S. (2018). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 8(19), e3004.

- Zeng, L., & Shannon, M. C. (2000). Timing of salinity stress affects rice growth and yield components.

- Li, Y., et al. (2024). Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix. Molecules, 29(19), 4725.

- Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue.

- Wang, S., et al. (2024).

- Temkin, A., et al. (2024). A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023. Journal of Exposure Science & Environmental Epidemiology.

-

Food and Agriculture Organization of the United Nations. (n.d.). 5.6 chlormequat (015). Retrieved from [Link]

- Zhu, J., & Bressan, R. A. (n.d.). Protocol IV: Electrolyte leakage test. Purdue University.

-

ResearchGate. (n.d.). What methods are best to study POD, SOD and CAT and what formulas are used to calculate enzyme activity in terms of fresh weight. Retrieved from [Link]

- Kuryata, V. G., & Golunova, L. A. (2018). Effect of Gibberellic Acid and Chlormequat Chloride on Growth, Coumarin Content and Root Yield of Angelica dahurica var. Formosana. Ukrainian Journal of Ecology, 8(1), 438-444.

-

ResearchGate. (n.d.). Ameliorative Effect of Chlormequat Chloride and IAA on Drought Stressed Plants of Cymbopogon Martinii and C. winterianus. Retrieved from [Link]

-

Environmental Working Group. (2023). EWG investigation: Dangerous agricultural chemical chlormequat found in popular oat-based products. Retrieved from [Link]

- Passam, H. C., & Kaltsikes, P. J. (2013). A Comparison of the Effectiveness of Chlormequat Chloride (CCC) Application and Terminal Apex Excision to Restrict Plant Height in Okra (Abelmoschus esculentus [L.] Moench.) and Optimize Yield. Journal of Agricultural Science, 5(9).

- Spink, J., Berry, P. M., Wade, A. P., & White, E. M. (2004).

- Zeng, L., & Shannon, M. C. (2000). Timing of salinity stress affects rice growth and yield components.

- Hussain, H. A., et al. (2022). Heat Stress-Mediated Constraints in Maize (Zea mays) Production: Challenges and Solutions. Frontiers in Plant Science, 13, 879366.

- Gurmani, A. R., et al. (2011). Alleviation of salt stress by seed treatment with abscisic acid (ABA), 6-benzylaminopurine (BA) and chlormequat chloride (CCC) optimizes ion and organic matter accumulation and increases yield of rice (Oryza sativa L.). Australian Journal of Crop Science, 5(10), 1278-1285.

- Shaker, A. S., & Scott, T. K. (1987). The Effect of Chlormequat Chloride, Ancymidol, BAS 106, and SD8339 on Selected Dianthus Cultivars. HortScience, 22(5), 922-923.

-

Environmental Working Group. (2024). Chlormequat: A Dangerous New Pesticide Now in People and the U.S. Food Supply. Retrieved from [Link]

- Ábrahám, E., et al. (2010). Methods for determination of proline in plants. In Plant Stress Tolerance (pp. 317-331). Humana Press.

- Passam, H. C., & Kaltsikes, P. J. (2013). A Comparison of the Effectiveness of Chlormequat Chloride (CCC) Application and Terminal Apex Excision to Restrict Plant Height in Okra (Abelmoschus esculentus [L.] Moench.) and Optimize Yield. Journal of Agricultural Science, 5(9).

- Sah, S. K., et al. (2021). Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants. International Journal of Molecular Sciences, 22(19), 10476.

- Thomas, T. H. (1985). Comparative Effects of Chlormequat Chloride (CCC) and Gibberellic Acid (GA3) on the Flowering and Seed Production of Lettuce. Acta Horticulturae, 163, 133-140.

- Ullah, A., et al. (2018). Implications of Abscisic Acid in the Drought Stress Tolerance of Plants. International Journal of Molecular Sciences, 19(12), 3987.

- Temkin, A., et al. (2024). A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023. Journal of Exposure Science & Environmental Epidemiology.

-

Environmental Working Group. (2024). EWG finds little-known toxic chemical in four out of five people tested. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.9. Electrolyte Leakage Measurements in Leaves. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m-hikari.com [m-hikari.com]

- 3. The Best Application Timing and Dosage of Chlormequat Chloride for Crop Lodging Resistance - Hontai [hontaibiotech.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. News - The Use of Chlormequat Chloride on Various Crops [sentonpharm.com]

- 9. canr.msu.edu [canr.msu.edu]

- 10. ccsenet.org [ccsenet.org]

- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. plant-stress.weebly.com [plant-stress.weebly.com]

- 15. CN101870998B - Method for detecting activity of plant superoxide dismutase, catalase and peroxidase - Google Patents [patents.google.com]

- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A pilot study of chlormequat in food and urine from adults in the United States from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ewg.org [ewg.org]

Technical Support Center: Preventing and Mitigating Phytotoxicity of Chlormequat Chloride (CCC) in Sensitive Plants

Document ID: CCC-TSG-001

Version: 1.0

Last Updated: February 6, 2026

Introduction to Chlormequat Chloride (CCC) and Phytotoxicity

What is CCC and How Does it Work?